molecular formula C21H24N2O4 B15028608 3-{[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(3,4-Dimethoxyphenyl)ethyl](methyl)amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B15028608
M. Wt: 368.4 g/mol
InChI Key: XRDNQYKDVCMVQK-UHFFFAOYSA-N
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Description

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Dimethoxyphenyl Ethyl Group: This can be done through a nucleophilic substitution reaction using a dimethoxyphenyl ethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Mescaline: A compound with a similar phenethylamine backbone but additional methoxy groups.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group attached to the nitrogen.

Uniqueness

3-{2-(3,4-Dimethoxyphenyl)ethylamino}-1-phenylpyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine ring and a dimethoxyphenyl ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c1-22(12-11-15-9-10-18(26-2)19(13-15)27-3)17-14-20(24)23(21(17)25)16-7-5-4-6-8-16/h4-10,13,17H,11-12,14H2,1-3H3

InChI Key

XRDNQYKDVCMVQK-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=CC=C3

solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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